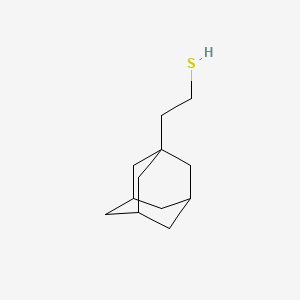

2-(1-Adamantyl)ethanethiol

货号 B1344689

CAS 编号:

915920-04-6

分子量: 196.35 g/mol

InChI 键: CNRUBVVPBPUYBB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

2-(1-Adamantyl)ethanethiol, often referred to as ADAE, is an alkylthiol with a unique structure and properties . It is a colorless, volatile liquid that is soluble in many organic solvents and is used in a wide range of applications, including scientific research and lab experiments.

Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, such as 2-(1-Adamantyl)ethanethiol, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The 2-(1-Adamantyl)ethanethiol molecule contains a total of 35 bonds. There are 15 non-H bonds, 2 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 thiol .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis

2-(1-Adamantyl)ethanethiol has a molecular weight of 196.36 . It is a solid at room temperature .科研应用

Synthesis and Structural Insights

- Adamantyl-based compounds have been explored for their commercial importance in treatments for neurological conditions, type-2 diabetes, and their anti-viral abilities. A study synthesized a series of adamantane-based ester derivatives, highlighting the adamantyl moiety's efficiency as a building block for synthesizing 2-oxopropyl benzoate derivatives. These compounds exhibited strong antioxidant activities and some showed good anti-inflammatory activities, underscoring their multidimensional values in drug design (Chidan Kumar et al., 2015).

Chemical Synthesis and Bioactivity

- Novel synthesis methods have been developed for adamantane derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, a simple and efficient route was described for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which could have implications for further chemical applications (Pan et al., 2013).

Advanced Materials and Catalysis

- Adamantane and its derivatives play a significant role in the development of advanced materials. For instance, adamantane-containing poly(dialkyl fumarate)s with rigid chain structures have been synthesized, exhibiting excellent thermal stability and potential for various industrial applications due to their unique properties (Tsuji et al., 2019).

Antimicrobial and Antifungal Properties

- Hydrazide-hydrazones with the 1-adamantane carbonyl moiety were synthesized and tested for their activities against Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. Some compounds displayed potential antibacterial activity, indicating the pharmaceutical relevance of adamantyl-based compounds in developing new antimicrobial agents (Pham et al., 2019).

Photocatalysis and Environmental Applications

- The photocatalysis of adamantane using titanium dioxide (TiO2) has been explored, yielding adamantanol and adamantanone with limited degradation. This process, particularly in the presence of silver salts, showcases the potential of adamantane derivatives in environmental and catalytic applications (Cermenati et al., 2003).

Safety And Hazards

未来方向

性质

IUPAC Name |

2-(1-adamantyl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRUBVVPBPUYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

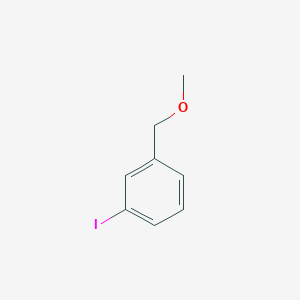

C1C2CC3CC1CC(C2)(C3)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629738 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)ethanethiol | |

CAS RN |

915920-04-6 |

Source

|

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

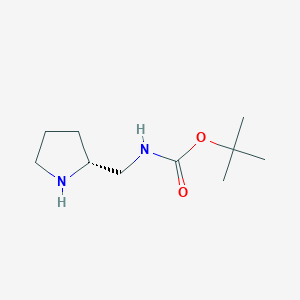

(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

719999-54-9

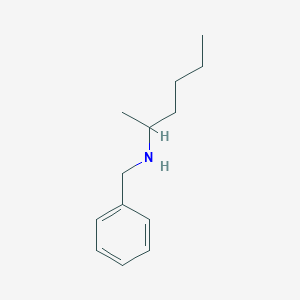

N-benzylhexan-2-amine

61806-77-7

3-([1,1'-Biphenyl]-4-ylamino)propanoic acid

144653-45-2

1-Iodo-3-(methoxymethyl)benzene

99221-26-8

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)